Cas no 495-80-7 (Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
495-80-7 structure
Product Name:Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS-Nr.:495-80-7
MF:C12H21NO2
MW:211.30064368248
CID:330288
PubChem ID:3083598
Update Time:2025-08-05
Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- 1aH,5aH-Tropan-3a-ol, isobutyrate (ester) (8CI)
- Propanoic acid, 2-methyl-, 8-methyl-8-azabicyclo[3.2.1]oct-3-ylester, endo-
- Isobutyric acid, 1aH,5aH-tropan-3a-yl ester (8CI)
- 3a-Isobutyryloxytropane
- Butropine
- Tropine isobutyrate
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate
- Iisobutyroyl tropine
- Isobuttersaeure-tropan-3endo-ylester
- isobutyric acid tropane-3endo-yl ester
- UAINLAXRDPKCOO-URLYPYJESA-N
- AKOS040734845
- endo-8-Methyl-8-azabicylco(3.2.1)oct-3-yl 2-methylpropanoate
- DTXSID50197813
- 3-beta-isobutyryloxy tropane
- 3.alpha.-Isobutyroxytropane
- (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl isobutyrate
- Propanoic acid, 2-methyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- 495-80-7
- SCHEMBL3146558
- SCHEMBL3142135
- FS-6681
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl isobutyrate
- (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL 2-METHYLPROPANOATE
-
- Inchi: 1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11?
- InChI-Schlüssel: UAINLAXRDPKCOO-ZACCUICWSA-N
- Lächelt: O(C(C(C)C)=O)C1C[C@@H]2CC[C@H](C1)N2C
Berechnete Eigenschaften
- Genaue Masse: 211.15700
- Monoisotopenmasse: 211.157
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 238
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.4
- Topologische Polaroberfläche: 29.5A^2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.04
- Siedepunkt: 263.7°Cat760mmHg
- Flammpunkt: 89.8°C
- Brechungsindex: 1.498
- PSA: 29.54000
- LogP: 1.74870
Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70150-10mg |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate |
495-80-7 | ,HPLC≥95% | 10mg |
¥6872.0 | 2023-09-06 | |
| A2B Chem LLC | AG34563-5mg |
Tropine isobutyrate |
495-80-7 | 95% | 5mg |
$1220.00 | 2024-04-19 |
Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Verwandte Literatur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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